molecular formula C18H19NO3S B11468718 4-(4-hydroxy-3-methoxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one

4-(4-hydroxy-3-methoxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one

Cat. No.: B11468718
M. Wt: 329.4 g/mol
InChI Key: OTIIIECJIFUMFG-UHFFFAOYSA-N
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Description

4-(4-hydroxy-3-methoxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one is a complex organic compound with a unique structure that includes a benzothieno pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-hydroxy-3-methoxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one typically involves multiple steps. One common approach starts with the preparation of the benzothieno pyridine core, followed by the introduction of the hydroxy and methoxyphenyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can help in achieving the required quality and consistency for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-hydroxy-3-methoxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.

Scientific Research Applications

4-(4-hydroxy-3-methoxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure may interact with biological molecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include acting as an inhibitor or modulator of specific biological pathways.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 4-(4-hydroxy-3-methoxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one exerts its effects depends on its interaction with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The specific pathways involved can vary based on the application, but they often include signal transduction pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-3-methoxyphenyl derivatives: These compounds share the hydroxy and methoxyphenyl groups but differ in their core structures.

    Benzothieno pyridine derivatives: These compounds share the benzothieno pyridine core but have different substituents.

Uniqueness

What sets 4-(4-hydroxy-3-methoxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one apart is its combination of the hydroxy and methoxyphenyl groups with the benzothieno pyridine core. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H19NO3S

Molecular Weight

329.4 g/mol

IUPAC Name

4-(4-hydroxy-3-methoxyphenyl)-3,4,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-b]pyridin-2-one

InChI

InChI=1S/C18H19NO3S/c1-22-14-8-10(6-7-13(14)20)12-9-16(21)19-18-17(12)11-4-2-3-5-15(11)23-18/h6-8,12,20H,2-5,9H2,1H3,(H,19,21)

InChI Key

OTIIIECJIFUMFG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)NC3=C2C4=C(S3)CCCC4)O

Origin of Product

United States

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